molecular formula C9H16O2 B074341 3-n-Butyl-2,4-pentanedione CAS No. 1540-36-9

3-n-Butyl-2,4-pentanedione

Cat. No.: B074341
CAS No.: 1540-36-9
M. Wt: 156.22 g/mol
InChI Key: MBXOOYPCIDHXGH-UHFFFAOYSA-N
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Description

It is a β-diketone, characterized by the presence of two ketone groups at the 2 and 4 positions of the pentane chain, with a butyl group attached at the 3 position

Scientific Research Applications

3-n-Butyl-2,4-pentanedione has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-n-Butyl-2,4-pentanedione can be synthesized through the Claisen condensation reaction, where butyl acetate reacts with acetone in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of 3-butylpentane-2,4-dione may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions: 3-n-Butyl-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-butylpentane-2,4-dione involves its interaction with various molecular targets. As a β-diketone, it can chelate metal ions, forming stable complexes. This property is exploited in coordination chemistry and catalysis. The compound’s reactivity with nucleophiles and electrophiles also underpins its utility in organic synthesis .

Comparison with Similar Compounds

    2,4-Pentanedione: Lacks the butyl group at the 3 position, making it less hydrophobic.

    3-Acetyl-2-heptanone: Similar structure but with different alkyl substituents.

    3-Butylacetylacetone: Another name for 3-butylpentane-2,4-dione.

Uniqueness: 3-n-Butyl-2,4-pentanedione is unique due to the presence of the butyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and solubility compared to other β-diketones .

Properties

IUPAC Name

3-butylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXOOYPCIDHXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165512
Record name 3-Butylpentane-2,4-dione
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540-36-9
Record name 3-Butyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1540-36-9
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Record name 3-Butylpentane-2,4-dione
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Record name 3-Acetyl-2-heptanone
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Record name 3-Butylpentane-2,4-dione
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Record name 3-butylpentane-2,4-dione
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Record name 3-BUTYLPENTANE-2,4-DIONE
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Synthesis routes and methods I

Procedure details

2,4-pentanedione (205.4 ml, 2.0 mol), acetone (100 ml), n-butyl bromide (54 ml, 0.5 mol) and potassium carbonate (34.55 g, 0.25 mol) were put in a reaction vessel, purged with nitrogen and refluxed for 48 hours. The generated solid was filtered, and the solvent was removed using an evaporator. Unreacted-2,4-pentanedione was then removed under reduced pressure using a diaphragm. Then, vacuum distillation was then used to obtain 3-n-butyl-2,4-pentanedione (43.25 g, yield 55%).
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 3-n-Butyl-2,4-pentanedione as described in the research?

A1: The research article focuses on a specific synthetic method for producing β-diketones, with this compound being one example. The paper highlights the use of boron trifluoride-acetic acid complex as a catalyst in the acylation of methyl alkyl ketones []. This method allows for the preparation of various β-diketones, including this compound, which are valuable intermediates in organic synthesis. Understanding these synthetic pathways is crucial for developing new compounds and optimizing existing synthetic routes.

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